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6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione

Fluorescence lifetime Lumazine protein Time‑resolved spectroscopy

6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione (CAS 2535-20-8), commonly referred to as 6,7-dimethyl-8-ribityllumazine or DMRL, is a pteridine derivative with a molecular formula of C₁₃H₁₈N₄O₆ and a molecular weight of approximately 326.31 g/mol. It serves as the penultimate intermediate in riboflavin (vitamin B₂) biosynthesis and acts as a non‑covalently bound fluorophore in lumazine proteins (LumP) from bioluminescent bacteria.

Molecular Formula C13H18N4O6
Molecular Weight 326.31 g/mol
Cat. No. B12319672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione
Molecular FormulaC13H18N4O6
Molecular Weight326.31 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C
InChIInChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)
InChIKeySXDXRJZUAJBNFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione – Class Identity and Procurement-Relevant Physicochemical Profile


6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione (CAS 2535-20-8), commonly referred to as 6,7-dimethyl-8-ribityllumazine or DMRL, is a pteridine derivative with a molecular formula of C₁₃H₁₈N₄O₆ and a molecular weight of approximately 326.31 g/mol [1]. It serves as the penultimate intermediate in riboflavin (vitamin B₂) biosynthesis and acts as a non‑covalently bound fluorophore in lumazine proteins (LumP) from bioluminescent bacteria [2]. In its free state in neutral aqueous solution, DMRL exhibits absorption maxima at 407, 275 (shoulder), and 256 nm, with a single fluorescence emission maximum at 491 nm [3]. These spectral properties form the basis for several specialized applications, but they alone do not justify preferential selection over structurally similar pteridine analogs; the compound’s true differentiation emerges only when quantitative performance metrics are compared head‑to‑head with its closest functional substitutes (see Section 3).

6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione – Why In‑Class Analogs Cannot Be Directly Interchanged


6,7-Dimethyl-8-ribityllumazine resides at the intersection of flavin biosynthesis and bacterial bioluminescence, yet its closest structural relatives—riboflavin (vitamin B₂) and 7‑oxolumazine—exhibit markedly different photophysical and enzymatic behaviors when placed in the same protein environment [1]. Lumazine protein binds DMRL, riboflavin, and 7‑oxolumazine with similar affinities (KD ≈ 40 nM), but the bound chromophores yield distinct absorption and emission maxima, excited‑state lifetimes, and redox signatures [2]. For instance, replacement of DMRL by riboflavin inside lumazine protein shifts the visible absorption band by ~40 nm and introduces a high yield of photogenerated triplet states and flavin radicals that are absent in the genuine DMRL–protein complex [3]. Consequently, procurement of DMRL versus a closely related pteridine cannot be based on structural similarity alone; it must be guided by the quantitative evidence of functional differentiation provided below. Any substitution without such data risks altering the spectral output, enzymatic kinetics, or redox behavior of the experimental system.

6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione – Quantified Differentiation Versus Closest Analogs


Fluorescence Lifetime: DMRL Bound to Lumazine Protein Achieves 14 ns, Far Exceeding Riboflavin‑Bound and Free Chromophore Values

When non‑covalently bound to lumazine protein from Photobacterium leiognathi, 6,7‑dimethyl‑8‑ribityllumazine exhibits a fluorescence lifetime (τ) of ≈14 ns, which is substantially longer than that of the riboflavin‑bound protein (τ ≈ 4.8–5.8 ns) and more than 1.5‑fold longer than the free DMRL lifetime of 9.2 ns [1]. This 14 ns lifetime is among the longest reported for a genetically encodable fluorescent protein–chromophore complex, enabling sensitive anisotropy‑based measurements of protein hydrodynamics in the 10–100 ns time window [2].

Fluorescence lifetime Lumazine protein Time‑resolved spectroscopy

Absorption and Emission Spectral Shifts: DMRL‑Bound Lumazine Protein Emits at 475 nm Versus 530 nm for Riboflavin‑Bound Protein

Binding of DMRL to lumazine apoprotein red‑shifts the main absorption band from 408 nm (free) to 420 nm (bound) and blue‑shifts the emission maximum from 490 nm (free) to 475 nm (bound) [1]. In contrast, binding of riboflavin to the same apoprotein shifts the absorption bands to 385 and 465 nm and yields an emission maximum at ~530 nm [2]. The resulting ~55 nm difference in emission wavelength between the two holoproteins provides a clear spectroscopic fingerprint for sample identity and purity.

Absorption spectra Emission spectra Lumazine protein

Redox Selectivity: DMRL–LumP Forms a Neutral Radical with ~35 % Yield, Whereas Riboflavin–LumP Generates Triplet States and Flavin Radicals

Under anaerobic photoreduction, the DMRL–lumazine protein complex stabilizes a neutral ribolumazine radical with a yield of approximately 35 %, as characterized by W‑band CW‑EPR and X‑band pulsed ENDOR spectroscopy [1]. Time‑resolved spectroscopy detects solely fluorescence decay without evidence of a triplet state or radical intermediates. In marked contrast, the riboflavin‑substituted lumazine protein produces a high photogenerated triplet yield and an excited flavin radical under identical conditions [2]. This fundamental difference in photochemical pathway highlights the unique redox behavior of DMRL within the protein matrix.

Photoreduction EPR spectroscopy Redox activity

Binding Affinity Parity with Functional Superiority: KD ≈ 40 nM for DMRL, Riboflavin, and 7‑Oxolumazine to Lumazine Apoprotein

Steady‑state fluorescence polarization assays at 20 °C in 50 mM phosphate buffer yield a dissociation constant (KD) of approximately 40 nM for DMRL, riboflavin, and 7‑oxolumazine binding to lumazine apoprotein from P. leiognathi [1]. Despite equivalent tight binding, the functional outcomes—emission wavelength, fluorescence lifetime, radical photochemistry, and energy‑transfer rates—diverge sharply (see Evidence 1–3). This demonstrates that binding affinity alone is an insufficient procurement criterion; functional performance must guide the selection of DMRL over the other high‑affinity ligands.

Binding affinity Dissociation constant Lumazine apoprotein

6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione – Validated Application Scenarios Stemming from Quantitative Differentiation


Genetically Encoded Fluorescence Polarization Probe for Protein Hydrodynamics

The 14 ns fluorescence lifetime of the DMRL–lumazine protein complex enables fluorescence polarization measurements of protein rotational dynamics in the 10–100 ns time window, a range inaccessible to typical GFP variants (~3 ns). This directly supports the quantification of protein‑protein interactions, conformational changes, and hydrodynamic volumes of fusion constructs up to ~100 kDa, where shorter‑lifetime probes lose sensitivity [1].

Bioluminescence Resonance Energy Transfer (BRET) and Luciferase‑Coupled Assays

Lumazine protein containing DMRL acts as a fluorescent transponder in bacterial bioluminescence systems, accepting energy from luciferase and re‑emitting with a blue shift to 475 nm. The distinct emission wavelength and long lifetime provide superior spectral separation from luciferase emission compared to riboflavin‑substituted protein, enhancing signal‑to‑noise ratios in BRET‑based biosensors [2].

Riboflavin Synthase Enzymology and Flavin Pathway Intermediate Standards

As the penultimate intermediate in riboflavin biosynthesis, DMRL is the essential substrate for riboflavin synthase (EC 2.5.1.9). The compound’s conversion to riboflavin proceeds at a rate of 24 nmol mg⁻¹ min⁻¹ at 40 °C in the presence of Mn²⁺ or Mg²⁺, making it the requisite analytical standard for kinetic assays, inhibitor screening, and metabolic flux analyses of the riboflavin pathway [3].

EPR and Radical Enzymology Model System

The clean photoproduction of a neutral ribolumazine radical with ~35 % yield, without competing triplet or flavin‑radical signals, makes the DMRL–LumP complex an ideal model system for studying biological electron transfer and for calibrating EPR/ENDOR instrumentation, where riboflavin‑based systems introduce multiple confounding paramagnetic species [4].

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